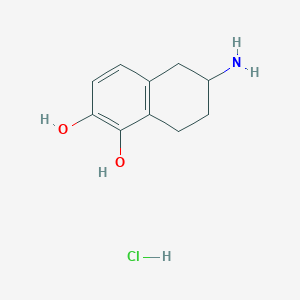
10b,10c-Diazadicyclopenta(ef,kl)heptalene, 3,4,5,8,9,10-hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 10b,10c-Diazadicyclopenta(ef,kl)heptalene, 3,4,5,8,9,10-hexahydro- involves several stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Chemical Reactions Analysis
10b,10c-Diazadicyclopenta(ef,kl)heptalene, 3,4,5,8,9,10-hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10b,10c-Diazadicyclopenta(ef,kl)heptalene, 3,4,5,8,9,10-hexahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 10b,10c-Diazadicyclopenta(ef,kl)heptalene, 3,4,5,8,9,10-hexahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
10b,10c-Diazadicyclopenta(ef,kl)heptalene, 3,4,5,8,9,10-hexahydro- can be compared with other similar compounds, such as:
10b,10c-Diazadicyclopenta(ef,kl)heptalene: A similar compound without the hexahydro modification.
Properties
CAS No. |
56751-92-9 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
15,16-diazatetracyclo[6.6.2.04,15.011,16]hexadeca-1,3,8,10-tetraene |
InChI |
InChI=1S/C14H16N2/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)16(14)15(11)13/h7-10H,1-6H2 |
InChI Key |
UBKJLLZNHGFABL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C3N2N4C(=CC=C4CCC3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


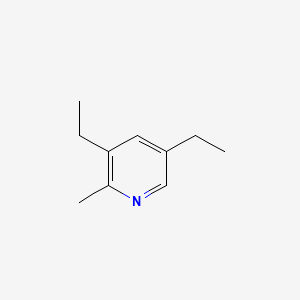
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)

![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)



![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
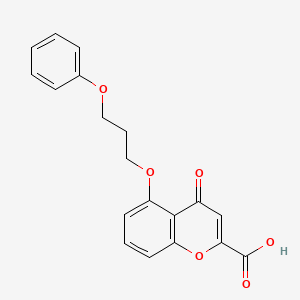
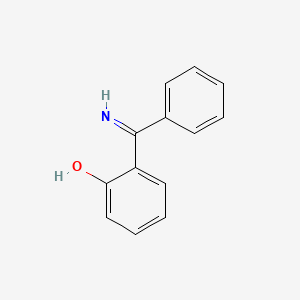
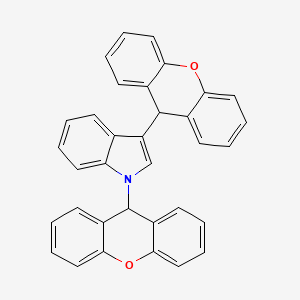
![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)

